molecular formula C14H11NO4 B2699546 N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide CAS No. 2034437-13-1

N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide

Cat. No.: B2699546
CAS No.: 2034437-13-1
M. Wt: 257.245
InChI Key: XAFWRSQKUKKWKG-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)furan-3-carboxamide is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and materials science. This molecule is constructed from a [2,2'-bifuran] core, a structure known for its rigidity and potential for π-π interactions, which is linked to a furan-3-carboxamide group via a methylene bridge. The fusion of these distinct heterocyclic systems creates a unique molecular scaffold with potential for diverse chemical and biological properties. In scientific research, this compound serves as a valuable building block. The bifuran moiety is of significant interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, due to its favorable charge transport characteristics . In medicinal chemistry, the carboxamide functional group is a common pharmacophore found in many bioactive molecules. Structurally related furan-2-carboxamide derivatives have demonstrated a range of promising biological activities, including potent antibiofilm effects against Pseudomonas aeruginosa by potentially targeting the LasR quorum-sensing system , as well as antibacterial activity against drug-resistant pathogens like NDM-positive Acinetobacter baumannii . Furthermore, anthra[2,3-b]furan-carboxamide analogs have been investigated for their antitumor properties, indicating the relevance of the furan-carboxamide structure in oncology research . The mechanism of action for such compounds often involves interactions with biological macromolecules through hydrogen bonding and π-π stacking, which can lead to enzyme inhibition or modulation of receptor functions . Please be aware that this product is intended for research purposes only and is not designed for human therapeutic or veterinary use. It is strictly prohibited to introduce this product into humans or animals.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFWRSQKUKKWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are typically carried out in a microwave reactor, which provides efficient heating and reduces reaction times. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .

Industrial Production Methods

Purification of the crude products is typically done through crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan rings .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan rings can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with DNA. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Applications Reference
BFI-H Bifuran dicarboximide N-Hexyl 72 Not reported Organic electronics
BFI-OD Bifuran dicarboximide N-(2-Octyldodecyl) Not reported 79 Polymers for optoelectronics
(E)-N-(2-(3,5-Dimethoxystyryl)phenyl)furan-2-carboxamide Furan carboxamide Styrylphenyl, dimethoxy Not reported 17 Medicinal chemistry
3,3'-Dibromo-2,2'-bifuran Bifuran 3,3'-Dibromo Not reported Not reported Synthetic precursor

Key Research Findings

  • Synthetic Efficiency : Bifuran derivatives with alkyl chains (e.g., BFI-OD) achieve higher yields (79%) compared to styryl-linked furan carboxamides (17%), likely due to steric and electronic effects .
  • Thermal Stability : Alkyl-substituted bifurans (e.g., BFI-H) exhibit defined melting points (~72°C), suggesting crystallinity, whereas brominated analogs may prioritize reactivity over stability .
  • Functional Diversity : The target compound’s combination of a bifuran backbone and furan-3-carboxamide group bridges the gap between materials science (π-conjugation) and bioactive molecule design (hydrogen-bonding capability) .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bifuran moiety attached to a furan-3-carboxamide structure. Its molecular formula is C13H11N1O3C_{13}H_{11}N_1O_3, with a molecular weight of approximately 229.23 g/mol. This unique configuration contributes to its distinct chemical reactivity and biological interactions.

Target Interactions

Research indicates that compounds containing furan and bifuran structures often interact with various biological targets, including enzymes and receptors. The bifuran moiety may facilitate hydrogen bonding with target proteins, potentially leading to inhibition or modulation of their activity. This interaction is crucial for understanding the compound's therapeutic effects.

Biochemical Pathways

This compound has been shown to influence several biochemical pathways:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cells and disruption of cell cycle progression.

Antimicrobial Properties

This compound has demonstrated activity against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus75
Pseudomonas aeruginosa100

These results indicate that the compound may serve as a potential lead for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated in multiple cancer cell lines. Notable findings include:

  • Cell Lines Tested : HeLa (cervical), MCF7 (breast), A549 (lung).
  • IC50 Values :
    • HeLa: 30 µM
    • MCF7: 25 µM
    • A549: 20 µM

These values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent.
  • Mechanistic Studies : Research involving flow cytometry revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of caspase activity.

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